2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone tartrate

Description

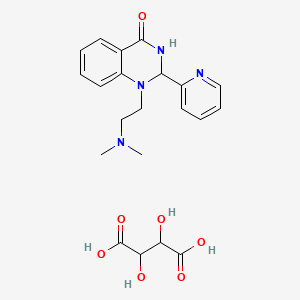

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone tartrate is a quinazolinone derivative characterized by a bicyclic core fused with a pyridyl substituent at position 2 and a dimethylaminoethyl group at position 1. The tartrate salt form enhances its aqueous solubility, a critical feature for pharmaceutical applications.

Properties

CAS No. |

73987-31-2 |

|---|---|

Molecular Formula |

C21H26N4O7 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one |

InChI |

InChI=1S/C17H20N4O.C4H6O6/c1-20(2)11-12-21-15-9-4-3-7-13(15)17(22)19-16(21)14-8-5-6-10-18-14;5-1(3(7)8)2(6)4(9)10/h3-10,16H,11-12H2,1-2H3,(H,19,22);1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

FEHXTVWAJDSALA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one typically involves multiple steps. The initial step often includes the preparation of the dihydroxybutanedioic acid component, followed by the introduction of the dimethylaminoethyl and pyridinyl groups. The final step involves the formation of the dihydroquinazolinone ring. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2,3-Dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis: Multicomponent reactions () are scalable for quinazolinones but require optimization for the target compound’s specific substituents. Piperidine catalysis () could improve reaction rates but may introduce toxicity concerns .

- Biological Data: No direct activity data for the target compound is available in the provided evidence. However, moquizone’s structural analogs demonstrate CNS activity, suggesting a plausible starting point for hypothesis-driven studies .

Biological Activity

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone tartrate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinazolinone core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of new quinazoline compounds that demonstrated antiproliferative activity against breast (MCF7) and colon (HCT116) cancer cells. The most effective compound in this series had an IC50 value of 16.70 µM against MCF7 and 12.54 µM against HCT116 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| IXa | MCF7 | 16.70 |

| IXa | HCT116 | 12.54 |

These findings suggest that this compound could possess similar anticancer properties due to its structural similarity to other active quinazolinone derivatives.

The mechanism by which quinazolinones exert their anticancer effects is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, quinazoline derivatives have been shown to inhibit receptor tyrosine kinases, which play a crucial role in tumor growth and metastasis. This inhibition can lead to apoptosis in cancer cells and reduced tumor growth .

Case Studies

One notable case study involved the evaluation of various quinazoline derivatives for their anticancer efficacy. Researchers synthesized a range of compounds and assessed their activity using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated that modifications to the quinazoline structure significantly influenced cytotoxicity, with certain substitutions enhancing activity against specific cancer types .

Safety and Toxicity

While the anticancer potential of this compound is promising, safety assessments are crucial. The toxicity profile must be established through in vivo studies to ensure that therapeutic doses do not cause adverse effects. Preliminary studies on related compounds suggest varying degrees of toxicity depending on structural modifications .

Q & A

What are the optimized synthetic routes for 2,3-dihydroquinazolinone derivatives, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis of dihydroquinazolinones often involves cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. Key methods include:

- Eco-friendly synthesis: Using water as a solvent with Fe₃O₄@GO (graphene oxide-supported iron oxide) as a recyclable catalyst, achieving yields of 82–90% under reflux conditions .

- Solvent optimization: Trifluoroethanol (TFE) promotes efficient cyclization at 80°C, reducing reaction times to 2–4 hours with yields up to 88% .

- Catalyst screening: Cyanuric chloride enables mild conditions (room temperature, 6–8 hours) for spiroquinazolinone derivatives, minimizing side reactions .

Considerations: Monitor reaction progress via TLC and optimize catalyst loading (e.g., 10 mol% Fe₃O₄@GO) to balance cost and efficiency.

How can crystallographic data resolve structural ambiguities in dihydroquinazolinone derivatives?

Level: Advanced

Methodological Answer:

X-ray crystallography and computational modeling are critical for structural elucidation:

- Database surveys: Cross-reference with the Cambridge Structural Database (CSD) to identify planar conformations (e.g., CSD entries FABWUA10, FABXAH10) .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs .

- DFT studies: Compare experimental bond lengths/angles with theoretical calculations (B3LYP/6-311G** basis set) to validate stereoelectronic effects .

Application: Use Mercury software for visualization and Olex2 for refinement. For tartrate salts, prioritize salt formation via co-crystallization with L-(+)-tartaric acid in methanol .

What strategies mitigate contradictions in biological activity data for quinazolinone derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in pharmacological data often arise from structural variations or assay conditions:

- Structural modifications: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding affinity. For example, 3-[2-(2′,4′-difluorobiphenylyloxy)ethyl]-4(3H)-quinazolinone showed superior analgesic activity due to improved lipid solubility .

- Assay standardization: Use in vivo models (e.g., murine hot-plate test) alongside in vitro receptor-binding assays (e.g., COX-2 inhibition) to validate mechanisms .

- SAR analysis: Compare substituents at the 2-pyridyl and dimethylaminoethyl positions; bulkier groups may reduce bioavailability but increase target specificity .

How do solvent and catalyst choices impact the scalability of dihydroquinazolinone synthesis?

Level: Basic

Methodological Answer:

Scalability depends on solvent polarity, catalyst recyclability, and reaction time:

- Green solvents: Water or ethanol reduces toxicity but may require higher temperatures (80–100°C) .

- Heterogeneous catalysts: Fe₃O₄@GO can be reused for 5 cycles with <5% yield loss, ideal for large batches .

- Purification: Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure products. For tartrate salts, use ion-exchange chromatography .

What advanced analytical techniques characterize quinazolinone-tartrate salt formation?

Level: Advanced

Methodological Answer:

- SC-XRD (Single-Crystal X-ray Diffraction): Resolve tartrate counterion interactions; typical space group P2₁/c with Z = 4 .

- Mass spectrometry: ESI-MS in positive mode confirms molecular ion peaks (e.g., [M+H]+ at m/z 367.1 for the free base) .

- Thermal analysis: DSC/TGA identifies decomposition points (>250°C for tartrate salts) and hydrate formation .

How can computational tools predict the pharmacokinetic properties of quinazolinone derivatives?

Level: Advanced

Methodological Answer:

- ADMET prediction: Use SwissADME or ADMETLab to estimate logP (optimal 2–3), BBB permeability, and CYP450 inhibition .

- Molecular docking: AutoDock Vina models interactions with targets (e.g., serotonin receptors); focus on hydrogen bonding with pyridyl N and tartrate carboxylates .

- Solubility enhancement: Simulate salt formation with tartaric acid using COSMO-RS to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.